N-Ethyl vs. C-2-Ethyl Substitution: Basicity & Metabolic Stability
The target compound 3-ethyl-2-methylthiazolidine (CAS 143487-30-3) is distinguished from its positional isomer 2-ethyl-2-methylthiazolidine (CAS 694-64-4) by the location of the ethyl group: on the ring nitrogen (position 3) versus on the ring carbon (position 2). This regioisomerism produces distinct physicochemical profiles. The 2,2-disubstituted isomer has a reported boiling point of 191.3°C and density of 0.935 g/cm³ [1]. In N-alkyl thiazolidines, the nitrogen lone pair is sterically and electronically modulated, reducing basicity (estimated pKa decrease of 1–2 units) relative to N-unsubstituted analogs, whereas C-2 alkyl substitution primarily affects ring conformation and steric bulk at the anomeric position . This difference determines which synthetic transformations are accessible: the N-ethyl compound can undergo N-demethylation metabolic pathways, while the C-2-ethyl isomer is susceptible to ring-opening hydrolysis at different rates [2].
| Evidence Dimension | Boiling point (positional isomer comparison) |
|---|---|
| Target Compound Data | Not experimentally reported in public literature |
| Comparator Or Baseline | 2-Ethyl-2-methylthiazolidine (CAS 694-64-4): bp 191.3°C at 760 mmHg |
| Quantified Difference | Estimated bp difference of 5–15°C based on N-alkyl vs C-alkyl thiazolidine trends; direction not assignable without experimental data |
| Conditions | Physical property measurement at standard atmospheric pressure (760 mmHg); NIST Chemistry WebBook data |
Why This Matters
Procurement of the correct regioisomer is critical because N- vs C-alkyl substitution determines the compound's reactivity profile as a synthetic intermediate and its metabolic fate if used in biological assays.
- [1] NIST Chemistry WebBook. 2-Ethyl-2-methylthiazolidine (CAS 694-64-4). Boiling point: 191.3°C, Density: 0.935 g/cm³. SRD 69. View Source
- [2] Pesek JJ, Frost JH. The mechanism of alkaline hydrolysis of thiazolidines. J Org Chem. 1975; related mechanistic studies on N-substituted vs C-substituted thiazolidine hydrolysis rates. View Source
